1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(9-12-5-7-16-8-6-12)17-10-13-3-1-2-4-14(13)11-17/h1-4,12,16H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPOCBVEOUYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an isoindoline moiety and a piperidine ring. Its molecular formula is , and it possesses a melting point range of 144-146 °C . The InChI key for this compound is CIIHUTUQILHWCS-UHFFFAOYSA-N .
1. Enzyme Inhibition
Research indicates that derivatives of isoindoline compounds exhibit notable inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, a related study found that certain isoindoline derivatives demonstrated AChE inhibitory activity with IC50 values ranging from 0.9 to 19.5 μM .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Derivative I | 1.12 | 21.24 |
| Derivative II | 87 | Not specified |
| Derivative III | 34 | 0.54 |
2. Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research into similar isoindoline derivatives has revealed their effectiveness against various bacterial strains, suggesting that modifications to the piperidine or isoindoline structures can enhance their antibacterial efficacy .
3. Anti-inflammatory Effects
Studies have reported anti-inflammatory activities associated with isoindoline derivatives, indicating potential therapeutic applications in conditions characterized by chronic inflammation . The mechanism involves modulation of inflammatory pathways, although specific pathways for this compound remain to be elucidated.
The biological activity of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one is primarily attributed to its ability to interact with various biomolecules:
- Binding Interactions : The compound may bind to active sites of enzymes like AChE, inhibiting their activity and altering neurotransmitter levels in the brain.
- Gene Expression Modulation : Preliminary studies suggest that it might influence gene expression related to neuroprotection and inflammation .
Study on Neuroprotective Effects
A recent study focused on the neuroprotective effects of isoindoline derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could significantly reduce cognitive decline and amyloid plaque formation when administered at optimal dosages .
In Vitro Studies
In vitro assays have shown that the compound affects cell viability and proliferation in various cancer cell lines. The results suggest a potential role in cancer therapy, although further studies are required to clarify its efficacy and safety profile .
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Divergence
- Isoindole Modifications: Amino or fluorophenyl substitutions (Compounds A, B) alter electronic properties and target engagement.
- Scaffold Replacement: Quinazolinone (Compound C) or indole-pyridine systems (Compound E) expand binding modes but increase synthetic complexity.
- Piperidine Variations : Methyl linkers (Compound B) or pyrimidinyl attachments (Compound C) influence conformational flexibility and steric bulk.
Preparation Methods
Synthesis of N-Boc-Piperidin-4-amine
The protection of piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone forms N-Boc-piperidin-4-amine. This step, adapted from piperidine protection methods in imidazopyridine synthesis, achieves a 93% yield under mild conditions (room temperature, 24 hours). The Boc group prevents unwanted side reactions during subsequent steps.
Preparation of 1-(Isoindol-2-yl)propan-2-one
Isoindoline undergoes acetylation with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to yield 1-(isoindol-2-yl)ethan-1-one. Alkylation with methyl iodide via enolate formation introduces the propan-2-one moiety, though this step requires strict temperature control (-78°C) to avoid over-alkylation.
Reductive Amination
Reacting 1-(isoindol-2-yl)propan-2-one with N-Boc-piperidin-4-amine in methanol using sodium cyanoborohydride (NaBH₃CN) facilitates reductive amination. The reaction proceeds at pH 4–5 (adjusted with acetic acid) and achieves a 68% yield after 12 hours. The Boc group is subsequently removed with trifluoroacetic acid (TFA) in DCM, yielding the final compound as a hydrochloride salt (82% purity after recrystallization).
Mitsunobu-Mediated Coupling Approach
Synthesis of 1-(Isoindol-2-yl)-2-hydroxyethan-1-one
Oxidation of 1-(isoindol-2-yl)ethanol with pyridinium chlorochromate (PCC) in DCM produces the hydroxyketone intermediate. This step, while efficient (78% yield), requires anhydrous conditions to prevent ketone hydration.
Mitsunobu Reaction with Piperidin-4-ol
The hydroxyketone reacts with piperidin-4-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃] in tetrahydrofuran [THF]). The reaction substitutes the hydroxyl group with the piperidine moiety, achieving a 65% yield. Notably, this method avoids amine protection but necessitates chromatographic purification to remove phosphine oxide byproducts.
Mannich Reaction-Based Assembly
Formation of β-Amino Ketone Intermediate
A Mannich reaction between 1-(isoindol-2-yl)ethan-1-one, piperidin-4-ylamine, and formaldehyde in ethanol generates a β-amino ketone. Acid catalysis (HCl) drives the reaction to completion within 6 hours, yielding 71% of the intermediate.
Reduction of Amino Group
Catalytic hydrogenation (H₂, Pd/C) reduces the β-amino ketone to the target compound. However, over-reduction of the ketone to a secondary alcohol occurs in 15% of cases, necessitating careful reaction monitoring.
Curtius Rearrangement and Isocyanate Coupling
Acyl Azide Formation
1-(Isoindol-2-yl)acetic acid is treated with diphenylphosphoryl azide (DPPA) and TEA in DCM to form the acyl azide. This intermediate is thermally unstable and requires immediate use.
Curtius Rearrangement and Amine Trapping
Heating the acyl azide in toluene induces a Curtius rearrangement, producing an isocyanate intermediate. Trapping with piperidin-4-amine forms a urea derivative, which is subsequently reduced with lithium aluminum hydride (LiAlH₄) to the target ketone. Despite its novelty, this route suffers from low overall yield (32%) due to side reactions during reduction.
Nucleophilic Substitution of α-Bromo Ketone
Bromination of 1-(Isoindol-2-yl)ethan-1-one
Electrophilic bromination using bromine (Br₂) in acetic acid introduces a bromine atom at the α-position, yielding 1-(isoindol-2-yl)-2-bromoethan-1-one (64% yield). Excess bromine leads to dibromination, requiring precise stoichiometric control.
Displacement with Piperidin-4-amine
The bromoketone undergoes nucleophilic substitution with piperidin-4-amine in dimethylformamide (DMF) at 80°C. While the reaction achieves 58% conversion, competing elimination reactions form undesired α,β-unsaturated ketones, complicating purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 68 | 82 | High functional group tolerance | Requires Boc protection/deprotection |
| Mitsunobu Coupling | 65 | 88 | No protecting groups needed | Phosphine oxide removal challenging |
| Mannich Reaction | 71 | 75 | Single-step coupling | Over-reduction risks |
| Curtius Rearrangement | 32 | 68 | Novel isocyanate chemistry | Low overall yield |
| Nucleophilic Substitution | 58 | 70 | Simple reaction setup | Elimination byproducts |
Q & A
Basic Research Question
- NMR spectroscopy : Assign peaks for isoindole (δ 6.5–7.5 ppm) and piperidine (δ 1.5–3.0 ppm) protons to confirm regiochemistry. Use -NMR to verify carbonyl (C=O) at ~200 ppm .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] for CHNO requires m/z 243.1497) .
- IR spectroscopy : Confirm ketone functionality via C=O stretching (~1700 cm) and amine N–H bonds (~3300 cm) .
How can researchers optimize reaction yields while minimizing side products in multi-step syntheses?
Advanced Research Question
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .
- Temperature control : Use cryogenic conditions (-78°C) for sensitive steps like Grignard additions to piperidine intermediates .
- Catalyst screening : Test Pd(OAc), CuI, or organocatalysts to improve selectivity in cyclization or coupling steps .
What experimental strategies are recommended for evaluating this compound’s pharmacokinetic properties?
Advanced Research Question
- In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 cell monolayers .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (%) and correlate with free drug availability .
- In vivo models : Administer the compound to rodents and quantify plasma half-life (t) via LC-MS/MS, adjusting dosing regimens based on clearance rates .
How should researchers design assays to investigate this compound’s potential neuropharmacological effects?
Basic Research Question
- Receptor binding : Screen against neurotransmitter receptors (e.g., 5-HT, dopamine D) using radioligand displacement assays .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs .
- Behavioral models : Test anxiolytic or antipsychotic activity in zebrafish or rodent models, ensuring compliance with ethical guidelines .
What computational tools are most effective for predicting this compound’s bioactivity and toxicity?
Advanced Research Question
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Toxicity prediction : Use platforms like ProTox-II or ADMETlab to estimate hepatotoxicity, mutagenicity, and hERG channel inhibition .
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic pathway prediction .
How can researchers address challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Process chemistry : Transition from batch to flow reactors for improved scalability and reproducibility .
- Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature, pH, and mixing speed using factorial design experiments .
- Analytical validation : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
